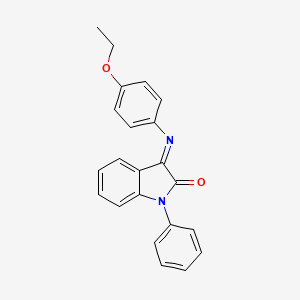

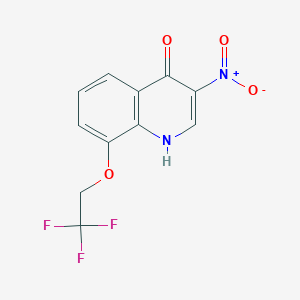

3-(4-Ethoxyphenyl)imino-1-phenylindol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, such as the one you mentioned, are a significant class of compounds in medicinal chemistry due to their wide range of biological activities . They are often used in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of indole derivatives is a topic of considerable interest. For example, one method involves the condensation reaction of isatin and 4-aminophenol . Another approach involves a Buchwald-Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction .Molecular Structure Analysis

The molecular structure of indole derivatives can be confirmed by various spectroscopic methods such as IR and NMR . The X-ray structural analysis can also be used .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions to synthesize various heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the molecular weight, hydrogen bond donor and acceptor count, and rotatable bond count can be computed .Scientific Research Applications

Antimicrobial Activities

Research focusing on the design and synthesis of Schiff base derivatives, including those with imino groups, has highlighted their potent antimicrobial activities. For instance, Zhao et al. (2012) synthesized 1,2,3-triazole derivatives showing significant antimicrobial properties against various pathogens, suggesting the potential of similar imino compounds in developing new antimicrobial agents (Xu Zhao et al., 2012).

Liquid Crystalline Properties

The study of Schiff base-ester systems and their mesomorphic properties has been a subject of interest. For example, Altowyan et al. (2021) investigated new mesomorphic series exhibiting nematic phases, revealing how the structural variations affect the mesophase's temperature range and stability. This research underscores the significance of such compounds in the field of liquid crystals and materials science (A. Altowyan et al., 2021).

Synthesis of Novel Materials

Schiff bases and their derivatives have been explored for the synthesis of new materials with advanced properties. Studies like that by Wang et al. (2003), which focused on the synthesis and characterization of phenoxy imino compounds, contribute to the understanding of molecular structures and potential applications in material science (Leyong Wang et al., 2003).

Nonlinear Optical (NLO) Properties

The exploration of imine compounds for NLO applications has shown promising results. Ashfaq et al. (2022) synthesized halo-functionalized crystalline Schiff base compounds, demonstrating significant NLO properties through comprehensive structural elucidation and quantum chemical calculations. This highlights the potential of similar compounds in NLO applications (Muhammad Ashfaq et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(4-ethoxyphenyl)imino-1-phenylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-2-26-18-14-12-16(13-15-18)23-21-19-10-6-7-11-20(19)24(22(21)25)17-8-4-3-5-9-17/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADDKCXMFDEECY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2921301.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![benzyl 4-[(3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-3-yl]piperidine-1-carboxylate hydrochloride](/img/structure/B2921306.png)

![8-chloro-2-[(2-chlorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2921314.png)

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2921316.png)

![4,6-Dimethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2921317.png)

![N-[2-(1-Methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2921318.png)

![Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate](/img/structure/B2921320.png)